molecular formula C8H7F2NO4S B2841548 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid CAS No. 2248376-85-2

5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B2841548
CAS No.: 2248376-85-2
M. Wt: 251.2
InChI Key: ZCHIQQJKJFUQRR-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is a complex organic compound characterized by the presence of a difluoromethyl group, a dioxolane ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate thiazole derivatives with difluoromethyl and dioxolane substituents under controlled conditions. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its unique structural properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
  • 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid

Uniqueness

Compared to similar compounds, 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c9-5(10)4-3(8-14-1-2-15-8)11-6(16-4)7(12)13/h5,8H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHIQQJKJFUQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC(=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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